Pentoxifylline

Description

Properties

IUPAC Name |

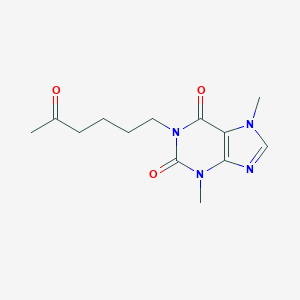

3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPFEZZEUUWMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023437 | |

| Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.17e+00 g/L | |

| Record name | Pentoxifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6493-05-6 | |

| Record name | Pentoxifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxifylline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pentoxifylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentoxifylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6QCT3TSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105 °C | |

| Record name | Pentoxifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentoxifylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentoxifylline: A Technical Guide to its Function as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxifylline, a methylxanthine derivative, is a competitive non-selective phosphodiesterase (PDE) inhibitor with a long history of clinical use, primarily in the treatment of peripheral vascular disease.[1][2] Its therapeutic effects are largely attributed to its ability to increase intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by preventing their degradation by PDEs. This guide provides a detailed examination of this compound's mechanism of action as a PDE inhibitor, its impact on key signaling pathways, and standardized experimental protocols for its characterization.

Core Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the phosphodiester bond in the second messengers cAMP and cGMP, leading to their inactivation. This compound exerts its primary pharmacological effects by competitively inhibiting a broad range of PDE isoforms, thereby increasing the intracellular levels of both cAMP and cGMP.[1][3] This elevation in cyclic nucleotides leads to the activation of downstream effectors, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate numerous substrate proteins, culminating in a diverse array of physiological responses. These include vasodilation, reduced inflammation, and improved hemorheological properties.[2][4]

Quantitative Data: Inhibitory Profile of this compound

This compound is characterized as a non-selective PDE inhibitor, with varying affinities for different PDE isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency against these enzymes. The available data on this compound's inhibitory activity against several PDE isoforms are summarized below. It is important to note that a complete inhibitory profile across all 11 PDE families is not extensively documented in the literature.

| PDE Isoform | Substrate | IC50 (µM) | Reference |

| PDE1 | Ca2+/Calmodulin-dependent | Modest Inhibition | [5] |

| PDE2 | cGMP-stimulated | Modest Inhibition | [5] |

| PDE3 | cGMP-inhibited | ~15.8 | [6] |

| PDE4A | cAMP-specific | 99 | [7] |

| PDE4B | cAMP-specific | 61 | [7] |

| PDE4C | cAMP-specific | 216 | [7] |

| PDE4D | cAMP-specific | 45 | [7] |

| PDE5 | cGMP-specific | ~7.70 | [6] |

| PDE7 | cAMP-specific | Inhibition noted, specific IC50 not provided | [7] |

| PDE6, 8, 9, 10, 11 | - | Data not readily available | - |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and temperature.[6]

Key Signaling Pathways Modulated by this compound

cAMP-PKA Signaling Pathway

By inhibiting cAMP-degrading PDEs (primarily PDE3 and PDE4), this compound elevates intracellular cAMP levels. This leads to the activation of PKA, which then phosphorylates target proteins involved in a variety of cellular processes, including inflammation, vasodilation, and cell proliferation.[3][4]

cGMP-PKG Signaling Pathway

This compound's inhibition of cGMP-specific PDEs, such as PDE5, results in increased intracellular cGMP concentrations. Elevated cGMP activates PKG, which mediates downstream effects including smooth muscle relaxation and subsequent vasodilation.[8]

Anti-Inflammatory Signaling

A key therapeutic effect of this compound is its anti-inflammatory action, which is mediated through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and leukotriene synthesis.[1] The increase in intracellular cAMP due to PDE inhibition leads to the activation of PKA, which can interfere with the transcription of pro-inflammatory cytokine genes, including TNF-α.

Experimental Protocols

Phosphodiesterase Inhibition Assay (Scintillation Proximity Assay)

The Scintillation Proximity Assay (SPA) is a widely used method to measure PDE activity and the inhibitory effects of compounds like this compound.

Principle: This assay measures the conversion of radiolabeled cyclic nucleotides (e.g., [3H]-cAMP) to their corresponding mononucleotides (e.g., [3H]-AMP) by PDE. The resulting [3H]-AMP is captured by scintillant-impregnated beads, bringing the radioisotope into close enough proximity to excite the scintillant and produce a detectable light signal.

Materials:

-

Recombinant human PDE enzyme of interest

-

[3H]-cAMP or [3H]-cGMP

-

Yttrium silicate (B1173343) SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

This compound or other test compounds

-

96- or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, the PDE enzyme, and the this compound dilutions.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a suspension of SPA beads. The beads will bind to the [3H]-AMP or [3H]-GMP product.

-

Allow the beads to settle for at least 60 minutes.

-

Measure the radioactivity in a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Intracellular cAMP Measurement (Competitive ELISA)

This protocol outlines a common method for quantifying intracellular cAMP levels in cultured cells following treatment with this compound.

Principle: This is a competitive immunoassay where cAMP from the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited number of anti-cAMP antibody-coated microplate wells. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Cell lysis buffer

-

Commercially available cAMP ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration. Include appropriate controls (e.g., untreated cells, vehicle control).

-

After treatment, aspirate the medium and lyse the cells using the provided lysis buffer.

-

Centrifuge the cell lysates to pellet cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cAMP standards and cell lysate supernatants to the antibody-coated microplate wells.

-

Adding HRP-labeled cAMP to each well.

-

Incubating for 1-2 hours.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with HRP to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Generate a standard curve using the absorbance values of the known cAMP standards.

-

Determine the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.

Conclusion

This compound's role as a non-selective phosphodiesterase inhibitor is central to its diverse pharmacological effects. By elevating intracellular levels of cAMP and cGMP, it modulates key signaling pathways involved in vasodilation, inflammation, and hemorheology. While its lack of selectivity can be a limitation, it also contributes to its broad therapeutic applications. Further research to fully elucidate its inhibitory profile against all PDE isoforms and to explore the therapeutic potential of more selective analogs is warranted. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biochemical and cellular effects of this compound and other PDE inhibitors.

References

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Therapeutic potentials of this compound for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by this compound remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the non-selective phosphodiesterase inhibitor this compound on regional cerebral blood flow and large arteries in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentoxifylline's Modulation of Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted effects of pentoxifylline (PTX) on cytokine expression. This compound, a methylxanthine derivative, is primarily known for its hemorheological properties, but its immunomodulatory functions, particularly its ability to suppress pro-inflammatory cytokines, have garnered significant scientific interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.[1][3] This increase in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4] NF-κB is a pivotal regulator of pro-inflammatory gene expression, and its inhibition by the cAMP/PKA pathway is a central mechanism by which this compound suppresses the production of key inflammatory cytokines.[1][5]

Quantitative Effects on Cytokine Expression

This compound has been shown to significantly reduce the expression of several pro-inflammatory cytokines across various experimental models. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Effects of this compound on Cytokine Production

| Cytokine | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |

| TNF-α | Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 100 µg/ml | Significant Inhibition | [6] |

| TNF-α | Murine Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 1000 µg/ml | Significant Inhibition | [6] |

| TNF-α, IL-1β, IL-6, IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Not specified | Down-regulation | [7][8] |

| TNF-α, TNF-β, IL-2, IFN-γ | Human Blood Mononuclear Cells | Endotoxin or Phytohaemagglutinin (PHA) | Up to 300 µM | Dose-dependent inhibition | [9] |

| IL-1β, IL-6 | Human and Murine Monocyte and Endothelial Cell Lines | Lipopolysaccharide (LPS) | Not specified | Upregulated release | [5] |

| Fractalkine | Vascular Smooth Muscle Cells | TNF-α | 0.1–1 mg/ml | Decreased mRNA and protein expression | [10] |

Table 2: In Vivo Effects of this compound on Cytokine Levels

| Cytokine | Animal Model/Patient Population | Condition | This compound Dosage | Reduction | Reference |

| TNF-α | Rats with Zymosan-induced Arthritis | Arthritis | Not specified | -43% in joint exudates | [11] |

| IL-1β | Rats with Zymosan-induced Arthritis | Arthritis | Not specified | -42% in joint exudates | [11] |

| TNF-α | Mice | Endotoxin-induced | Not specified | Significant reduction in serum levels | [6] |

| TNF-α | Patients with Septic Shock | Sepsis | 1 mg/kg/hr for 24h | Significantly lower serum levels (p=0.013) | [12] |

| IL-6 | Patients with COVID-19 | COVID-19 | 400 mg TID | Significant decrease from 47.2 pg/mL to 16.5 pg/mL (p=0.004) | [13][14] |

| TNF-α, IL-1β | Rat Retina | Ischemia/Reperfusion | Not specified | Significant reduction | [15] |

Signaling Pathways

The immunomodulatory effects of this compound are mediated through specific intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these key mechanisms.

Caption: this compound's core mechanism of action.

This diagram illustrates how this compound inhibits phosphodiesterase, leading to increased cAMP and PKA activation. This cascade ultimately results in the inhibition of NF-κB-mediated transcription of pro-inflammatory cytokines.

Experimental Protocols

The following section details common methodologies used in the cited research to investigate the effects of this compound on cytokine expression.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are frequently used and are typically isolated from healthy volunteers' blood by Ficoll-Paque density gradient centrifugation.[7][8][16] Other cell lines include murine monocyte and endothelial cell lines.[5]

-

Stimulation: To induce cytokine production, cells are often stimulated with lipopolysaccharide (LPS) from E. coli at concentrations ranging from 1 µg/mL to 500 ng/mL, or with phytohaemagglutinin (PHA).[5][9][16]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., cell culture medium) and added to the cell cultures at various concentrations, often ranging from 0.1 µM to 1000 µM, either before, simultaneously with, or after the stimulus.[5][9]

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and quantitative method used to measure the concentration of secreted cytokines in cell culture supernatants or serum.[13][17][18] Commercially available ELISA kits for specific cytokines (e.g., human IL-6, TNF-α) are widely used according to the manufacturer's instructions.[13]

-

Radioimmunoassay (RIA): Another sensitive method for quantifying cytokine concentrations in biological fluids.[19]

-

Multiplex Assays: Technologies like Luminex allow for the simultaneous measurement of multiple cytokines in a single sample, providing a broader view of the cytokine profile.[18]

Gene Expression Analysis

-

Northern Blot Analysis: This technique is used to determine the abundance of specific cytokine messenger RNA (mRNA) transcripts, providing insight into the transcriptional regulation by this compound.[6][7][8]

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): A more sensitive method than Northern blotting for detecting and quantifying cytokine mRNA levels.[18]

Transcription Factor Activity Assay

-

NF-κB p50/p65 Transcription Factor Assay: This is a type of ELISA that measures the binding of active NF-κB subunits (like p50 or p65) from nuclear extracts to a specific DNA sequence immobilized on a plate. This assay helps to directly assess the effect of this compound on NF-κB activation.[17]

Caption: A typical experimental workflow.

This diagram outlines the key steps involved in an in vitro study investigating the effects of this compound on cytokine expression, from cell isolation to data analysis.

Concluding Remarks

This compound demonstrates significant potential as a modulator of cytokine expression, primarily by downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Its mechanism of action, centered on the inhibition of phosphodiesterases and the subsequent modulation of the NF-κB signaling pathway, is well-documented. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. The continued investigation into the precise molecular interactions and the full spectrum of its immunomodulatory effects is crucial for harnessing the therapeutic potential of this compound in various inflammatory conditions.

References

- 1. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Repositioning of this compound as an immunomodulator and regulator of the renin-angiotensin system in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypothesis: this compound is a potential cytokine modulator therapeutic in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. btsjournals.com [btsjournals.com]

- 6. This compound suppression of tumor necrosis factor gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in vivo down-regulates the release of IL-1 beta, IL-6, IL-8 and tumour necrosis factor-alpha by human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro immunomodulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antihyperalgesic effect of this compound on experimental inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of this compound on cytokine levels and inflammatory parameters in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound Effects on Hospitalized COVID-19 Patients with Cytokine Storm Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oral this compound inhibits release of tumor necrosis factor-alpha from human peripheral blood monocytes : a potential treatment for aseptic loosening of total joint components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of this compound administration on NFΚB P50 transcription factor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of this compound on circulating cytokine concentrations and hemodynamics in patients with septic shock: results from a double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pentoxifylline on Blood Rheology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hemorheologic effects of pentoxifylline, with a primary focus on its influence on blood viscosity. This compound, a xanthine (B1682287) derivative, has been utilized in the management of peripheral vascular diseases for its ability to improve blood flow.[1][2] This document provides a comprehensive overview of the quantitative effects of this compound on various blood parameters, details the experimental methodologies used in key studies, and illustrates the underlying signaling pathways.

Core Hemorheologic Effects of this compound

This compound exerts its effects on blood viscosity through a multi-faceted mechanism, primarily by improving the rheological properties of blood.[3] This includes enhancing red blood cell (RBC) deformability, reducing RBC aggregation, and decreasing plasma fibrinogen levels.[2][3][4] The culmination of these actions leads to a reduction in whole blood viscosity, thereby improving microcirculatory blood flow and tissue oxygenation.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound on key hemorheologic parameters.

Table 1: Effect of this compound on Whole Blood Viscosity

| Study Population | This compound Dosage | Duration | Shear Rate (s⁻¹) | Baseline Blood Viscosity (mean ± SD) | Post-treatment Blood Viscosity (mean ± SD) | Percentage Change | Citation |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | 10 | N/A | Increase of 26 ± 15% (vs. 49 ± 14% in placebo) | Attenuated increase | [5] |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | 50 | N/A | Increase of 23 ± 11% (vs. 39 ± 12% in placebo) | Attenuated increase | [5] |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | 100 | N/A | Increase of 22 ± 11% (vs. 35 ± 12% in placebo) | Attenuated increase | [5] |

| Patients with intermittent claudication | N/A | 1 and 2 months | N/A | N/A | Decreased at 1 month, further reduced at 2 months | Decrease | [6] |

| Patients with intermittent claudication | 400 mg TID | 24 weeks | 45, 90, 225, 450 | No significant change | No significant change | No significant change | [7] |

Table 2: Effect of this compound on Plasma Viscosity

| Study Population | This compound Dosage | Duration | Baseline Plasma Viscosity (centipoise, mean ± SD) | Post-treatment Plasma Viscosity (centipoise, mean ± SD) | Percentage Change | Citation |

| Patients with intermittent claudication | N/A | 2 months | 1.770 ± 0.147 | 1.772 ± 0.164 | No significant change | [6] |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | Unchanged | Unchanged | No significant change | [5] |

| Patients with intermittent claudication | 400 mg TID | 24 weeks | No significant change | No significant change | No significant change | [7] |

Table 3: Effect of this compound on Red Blood Cell (RBC) Deformability

| Study Design | Method | This compound Concentration/Dosage | Key Findings | Citation |

| In vitro (hyperosmolar conditions) | N/A | Addition to blood samples | Improved impaired RBC deformability | [2] |

| In vitro | LORCA | N/A | Increased RBC elongation significantly | [8] |

| In vivo (patients with peripheral occlusive arterial disease) | Filtration technique | 400 mg QID for 6 weeks | Significant increase in filtration rates | [9] |

| In vivo (healthy volunteers) | Ektacytometry | 400 mg TID for 7 days | No significant change in deformability | [10] |

| In vivo (patients with intermittent claudication) | Passage through polycarbonate membrane | 400 mg TID for 24 weeks | No significant changes | [7] |

Table 4: Effect of this compound on Plasma Fibrinogen

| Study Population | This compound Dosage | Duration | Key Findings | Citation |

| Patients with arteritis | N/A | N/A | Confirmed decrease in plasma fibrinogen level | [11] |

| Critically ill patients undergoing transfusion | 1.5 mg/kg/h IV | During transfusion | No significant change | [5] |

| Patients with intermittent claudication | 400 mg TID | 24 weeks | No significant changes | [7] |

Experimental Protocols

The methodologies employed to assess the hemorheologic effects of this compound are critical for interpreting the reported data. Below are detailed descriptions of key experimental protocols cited in the literature.

Measurement of Blood and Plasma Viscosity

-

Cone-Plate Viscometers: This is a common method used to measure whole blood and plasma viscosity at varying shear rates.[7] The principle involves placing a small sample of blood or plasma in the gap between a flat stationary plate and a rotating cone. The torque required to rotate the cone at a constant speed is measured, which is directly proportional to the viscosity of the fluid. Studies have utilized a cone/plate viscometer to measure viscosity at shear rates ranging from 4.5 to 450 sec⁻¹.[7]

-

Scanning Capillary Viscometer: This method involves measuring the flow of blood through a narrow capillary tube. The pressure required to drive the blood at a certain flow rate is used to calculate the viscosity.

-

Torsional Oscillation Viscometer: This technique measures viscosity by sensing the change in oscillation amplitude of a liquid-immersed detector.[12]

Measurement of Red Blood Cell Deformability

-

Erythrocyte Filtration Techniques: This method assesses the ability of RBCs to pass through small pores. A diluted suspension of RBCs is passed through a polycarbonate membrane with pores of a specific diameter (e.g., 5 µm).[7][13] The time it takes for a certain volume of the suspension to pass through the filter is measured. A shorter filtration time indicates greater RBC deformability.[9] The "initial flow rate method" is a variation that measures the initial rate of filtration to minimize issues like filter plugging.[13]

-

Laser-assisted Optical Rotational Cell Analyser (LORCA): This instrument measures RBC deformability by assessing the elongation of RBCs under shear stress.[8] It can also be used to measure RBC aggregation.[8] The aggregation measurement is based on detecting laser back-scattering from sheared and then unsheared blood, with parameters like the aggregation index (AI), threshold shear rate, and aggregation halftime being determined.[8]

-

Ektacytometry: This technique measures RBC deformability by analyzing the diffraction pattern of a laser beam passing through a suspension of RBCs subjected to shear stress.[10][14] The degree of elongation of the diffraction pattern corresponds to the extent of RBC deformation.

Signaling Pathways and Mechanisms of Action

This compound's hemorheologic effects are attributed to its influence on several intracellular signaling pathways.

Phosphodiesterase Inhibition and cAMP Pathway

This compound is a non-selective phosphodiesterase (PDE) inhibitor.[15] By inhibiting PDEs, it prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels in various cells, including erythrocytes.[15][16] Elevated cAMP is believed to contribute to the increased flexibility of RBCs.[15]

Figure 1: this compound's inhibition of PDE leads to increased cAMP and improved RBC deformability.

Adenosine A2A Receptor Signaling

This compound has been shown to enhance the responsiveness of adenosine A2A receptors (A2AR) to extracellular adenosine.[4][17] Activation of A2AR, a G protein-coupled receptor, stimulates adenylyl cyclase, which in turn increases the production of cAMP.[18] This pathway provides an additional mechanism for increasing intracellular cAMP, contributing to the anti-inflammatory and antithrombotic effects of this compound.[4]

Figure 2: this compound enhances adenosine A2A receptor signaling, boosting cAMP levels.

Reduction of Fibrinogen

The mechanism by which this compound reduces plasma fibrinogen levels is thought to be indirect.[11] It has been suggested that this compound's inhibitory effect on the synthesis of tumor necrosis factor-alpha (TNF-α) may lead to a decrease in fibrinogen production.[11] This reduction in fibrinogen, a key determinant of plasma viscosity and RBC aggregation, contributes to the overall improvement in blood rheology.

Figure 3: Proposed indirect mechanism for this compound-induced reduction in plasma fibrinogen.

Experimental Workflow for Assessing Hemorheologic Effects

A typical experimental workflow to evaluate the effects of this compound on blood viscosity involves several key steps, from subject recruitment to data analysis.

Figure 4: A generalized experimental workflow for in vivo studies of this compound.

Discussion and Future Directions

The evidence presented in this guide indicates that this compound can favorably alter the rheological properties of blood. However, the clinical significance of these changes is not always consistent across studies. Some investigations have reported no significant effects on blood viscosity or RBC deformability, particularly in long-term studies with patients with intermittent claudication.[7][10] These discrepancies may be attributable to differences in study design, patient populations, and the sensitivity of the measurement techniques employed.

Future research should focus on elucidating the precise molecular mechanisms underlying the hemorheologic effects of this compound. Further studies are also needed to correlate the observed rheological changes with clinical outcomes in various vascular diseases. The development of more standardized and sensitive methods for measuring blood rheology will be crucial in advancing our understanding of the therapeutic potential of this compound and other hemorheologic agents.

References

- 1. A controlled trial of this compound (Trental 400) in intermittent claudication: clinical, haemostatic and rheological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on red blood cell deformability and blood viscosity under hyperosmolar conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harnessing adenosine A2A receptors as a strategy for suppressing the lung inflammation and thrombotic complications of COVID-19: Potential of this compound and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates the increase in whole blood viscosity after transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound administration on blood viscosity and leukocyte cytoskeletal function in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Failure of this compound or cilostazol to improve blood and plasma viscosity, fibrinogen, and erythrocyte deformability in claudication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Influence of this compound on erythrocyte deformability in peripheral occlusive arterial disease [pubmed.ncbi.nlm.nih.gov]

- 10. Lack of effect of this compound on red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, fibrinogen and leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Erythrocyte filtrability measurement by the initial flow rate method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The relationship between red blood cell deformability metrics and perfusion of an artificial microvascular network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A preliminary study of phosphodiesterases and adenylyl cyclase signaling pathway on red blood cell deformability of sickle cell patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Pentoxifylline Signaling Pathways in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxifylline (PTX), a methylxanthine derivative, has long been utilized for its hemorheological properties. However, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular signaling pathways through which this compound exerts its influence on the immune system. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PTX's mechanism of action. This document summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes complex biological processes using Graphviz diagrams.

Core Mechanism of Action: Phosphodiesterase Inhibition and cAMP Elevation

The principal mechanism of this compound's immunomodulatory activity is its non-selective inhibition of phosphodiesterase (PDE) enzymes.[1] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in numerous cellular processes. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, initiating a cascade of anti-inflammatory and immunomodulatory responses.[1]

Key Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to be a potent inhibitor of NF-κB activation.[2][3] The primary mechanism involves the PKA-mediated phosphorylation and subsequent stabilization of the NF-κB inhibitor, IκBα. This prevents the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus, thereby suppressing the transcription of its target genes.[4] This inhibitory effect on NF-κB is central to PTX's ability to downregulate the production of key pro-inflammatory cytokines.[2]

dot

Caption: this compound-mediated inhibition of the NF-κB signaling pathway.

Modulation of T-Cell Activation and Function

This compound has demonstrated significant effects on T-lymphocyte function. It can inhibit T-cell proliferation and the production of pro-inflammatory cytokines such as IFN-γ and IL-17, while promoting the production of the anti-inflammatory cytokine IL-10.[5][6] The inhibitory effects of PTX on T-cell activation appear to involve the CD3 and CD26 signaling pathways, but not the CD28 pathway. Furthermore, PTX has been shown to interfere with early cell activation events, including the rise in intracellular calcium.

Regulation of Neutrophil Function

This compound influences several aspects of neutrophil behavior. It has been shown to enhance neutrophil chemotaxis at low doses, potentially improving immune surveillance.[7] However, it also exhibits inhibitory effects on other neutrophil functions, such as degranulation and superoxide (B77818) production, which can mitigate tissue damage during inflammatory responses.

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound on key immunological parameters.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cytokine | Cell/System Type | Stimulus | This compound Concentration | % Inhibition / Effect | Reference |

| TNF-α | Human Alveolar Macrophages | Spontaneous (Sarcoidosis) | 0.1 mM | 91% | [8] |

| TNF-α | Human Alveolar Macrophages | Spontaneous (Sarcoidosis) | 1 mM | 98% | [8] |

| TNF-α | Murine Macrophages (LPS-induced) | LPS | 1 x 10⁻⁵ M | > 50% | [9] |

| TNF-α | Human Blood (LPS-induced) | LPS | 50-400 µmol/L | Concentration-dependent inhibition | [5] |

| IL-1β | Human Blood (LPS-induced) | LPS/ATP | 50-400 µmol/L | Concentration-dependent inhibition | [5] |

| IL-6 | Rat Intestine (LPS-induced) | LPS (5 mg/kg) | 50 mg/kg | Significant reduction | [2] |

| IL-12 | Human (Patients with ACS) | In vivo | 400mg TID for 6 months | Significantly less increase vs. placebo (P=0.04) | [10] |

Table 2: Modulation of Anti-inflammatory Cytokine Production by this compound

| Cytokine | Cell/System Type | Stimulus | This compound Concentration/Dose | Effect | Reference |

| IL-10 | Rat Intestine (LPS-induced) | LPS (5 mg/kg) | 25 mg/kg | Enhanced release | [2] |

| IL-10 | Human (Patients with ACS) | In vivo | 400mg TID for 6 months | Significantly less decline vs. placebo (P<0.01) | [10] |

Table 3: IC₅₀ Values of this compound for Phosphodiesterase (PDE) Isoforms

| PDE Isoform | Temperature | IC₅₀ (µM) | Reference |

| PDE5 | 37°C | 7.70 ± 0.265 | [11] |

| PDE5 | 20°C | 39.4 ± 10.9 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Measurement of Intracellular cAMP Levels by ELISA

dot

Caption: Workflow for measuring intracellular cAMP levels using ELISA.

Protocol:

-

Cell Seeding: Seed immune cells (e.g., macrophages, lymphocytes) in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and culture overnight.

-

Cell Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours. Subsequently, add the inflammatory stimulus (e.g., LPS) and incubate for the desired time period.

-

Cell Lysis: Aspirate the culture medium and lyse the cells using a lysis buffer provided in a commercial cAMP ELISA kit.

-

ELISA Procedure:

-

Add standards and cell lysates to the wells of a microplate pre-coated with an anti-cAMP antibody.

-

Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the sample for binding to the antibody.

-

Incubate for 2-3 hours at room temperature.

-

Wash the plate multiple times to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample. Calculate the cAMP concentration based on a standard curve.[12][13][14]

Assessment of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

dot

Caption: Workflow for assessing NF-κB activation by EMSA.

Protocol:

-

Nuclear Extract Preparation:

-

Probe Labeling:

-

Synthesize a double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB.

-

Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).[17]

-

-

Binding Reaction:

-

Incubate the nuclear extract (containing NF-κB) with the labeled probe in a binding buffer.

-

For competition assays, add an excess of unlabeled probe to confirm the specificity of the binding.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific proteins in the complex.[18]

-

-

Electrophoresis:

-

Separate the binding reaction products on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.[19]

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescence scanner (for fluorescent probes). The intensity of the shifted band corresponds to the amount of active NF-κB.[17]

-

T-Cell Proliferation Assay (CFSE-based)

Protocol:

-

Cell Isolation and Labeling:

-

Isolate T-cells from peripheral blood or spleen.

-

Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE passively diffuses into cells and covalently binds to intracellular proteins.

-

-

Cell Culture and Treatment:

-

Culture the CFSE-labeled T-cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).

-

Add varying concentrations of this compound to the cultures.

-

-

Incubation: Incubate the cells for 3-5 days to allow for cell division.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain them with antibodies against T-cell surface markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved. The proliferation of T-cells can be quantified by analyzing the distribution of CFSE fluorescence.[20][21]

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Assay Setup:

-

Use a Boyden chamber or a transwell insert with a porous membrane (typically 3-5 µm pores).

-

Add a chemoattractant (e.g., IL-8, fMLP) to the lower chamber.

-

Add the isolated neutrophils, pre-treated with or without this compound, to the upper chamber.

-

-

Incubation: Incubate the chamber for 1-2 hours to allow the neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper side of the membrane.

-

Stain the migrated cells on the lower side of the membrane with a suitable dye (e.g., Giemsa stain).

-

Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescence-based assay.[22][23]

-

Conclusion

This compound's immunomodulatory effects are multifaceted and primarily stem from its ability to inhibit phosphodiesterases and increase intracellular cAMP levels. This leads to the suppression of the pro-inflammatory NF-κB pathway, modulation of T-cell and neutrophil functions, and a shift in the cytokine balance towards an anti-inflammatory profile. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. Further research into the specific PDE isoforms targeted by this compound in different immune cell types will provide a more nuanced understanding of its mechanism of action and may pave the way for the development of more targeted immunomodulatory therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking of Akt/NF-kappaB signaling by this compound inhibits platelet-derived growth factor-stimulated proliferation in Brown Norway rat airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits TLR- and inflammasome-mediated in vitro inflammatory cytokine production in human blood with greater efficacy and potency in newborns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound decreases in vivo and in vitro tumour necrosis factor-alpha (TNF-alpha) production in lepromatous leprosy patients with erythema nodosum leprosum (ENL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in vitro reverses neutrophil chemotactic deficiency induced by interleukin-2 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. This compound reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by this compound remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 14. arborassays.com [arborassays.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. benchchem.com [benchchem.com]

- 17. licorbio.com [licorbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 20. mucosalimmunology.ch [mucosalimmunology.ch]

- 21. sid.ir [sid.ir]

- 22. criver.com [criver.com]

- 23. benchchem.com [benchchem.com]

The Discovery and Synthesis of Pentoxifylline: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentoxifylline, a xanthine (B1682287) derivative, has been a significant therapeutic agent for several decades, primarily for the management of peripheral artery disease. Its multifaceted mechanism of action, encompassing hemorheological, anti-inflammatory, and anti-fibrotic properties, continues to make it a subject of scientific interest for a range of other conditions. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, details its complex mechanism of action through various signaling pathways, presents key quantitative data in a structured format, and offers detailed experimental protocols for its synthesis and biological evaluation.

Discovery of this compound

This compound, chemically known as 3,7-dimethyl-1-(5-oxohexyl)-1H-purine-2,6-dione, was first discovered by a team of scientists at Chemische Werke Albert, a German pharmaceutical company later associated with Hoechst AG. The foundational work is detailed in U.S. Patent 3,422,107, filed in 1965 and granted in 1969. The inventors credited are Werner Mohler, Mario Reiser, Kurt Popendiker, and Heinz-Georg von Schuh.[1]

Initially investigated for its vasodilatory properties, this compound was first registered in Germany in 1972.[2] Subsequent research revealed its significant effects on blood rheology, particularly its ability to increase the deformability of red blood cells.[2] It was later introduced to the European market and received FDA approval in the United States on August 30, 1984, under the brand name Trental®, marketed by Hoechst-Roussel Pharmaceuticals, Inc., for the treatment of intermittent claudication.[3][4]

Synthesis of this compound

The synthesis of this compound typically starts from theobromine (B1682246), a natural alkaloid found in cocoa beans. Several synthetic routes have been developed since its discovery, aiming to improve yield and simplify the process.

Original Synthesis Route: Alkylation of Theobromine

One of the earliest and most straightforward methods involves the direct alkylation of theobromine with a halogenated hexanone derivative. Theobromine is first converted to its sodium salt to increase its nucleophilicity, which then reacts with 1-bromo-5-hexanone.

Caption: Original synthesis of this compound via alkylation of theobromine.

This method, while direct, has reported yields of approximately 25%.[5]

Alternative Synthesis: One-Step Condensation and Ring Closing

A more recent and simplified one-step synthesis method has been patented. This process involves the condensation and subsequent ring-closing reaction of 4-(nitrogen methyl acyl chloride)-1-methylimidazole-5-acyl chloride with amino-5-hexanone.[5]

Caption: Modern one-step synthesis route for this compound.

This method is reported to be a simpler process, though specific yield data is not always provided in the patent literature.[5]

Mechanism of Action

This compound exerts its therapeutic effects through a combination of actions on blood rheology, inflammation, and fibrosis. Its primary mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[4]

By inhibiting PDEs, this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn initiates a cascade of downstream effects.[4]

Anti-Inflammatory and Anti-Fibrotic Signaling

This compound's anti-inflammatory effects are largely attributed to the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and other pro-inflammatory cytokines.[6] The increase in cAMP and activation of PKA can suppress the transcription of TNF-α. Furthermore, this compound has been shown to inhibit the TGF-β1/Smad pathway, which is a key signaling cascade in the pathogenesis of fibrosis.

Caption: Key anti-inflammatory and anti-fibrotic signaling pathways of this compound.

Hemorheological Effects

This compound improves blood flow by altering the properties of blood cells. The increase in intracellular cAMP in erythrocytes is believed to enhance their flexibility, allowing them to pass more easily through narrow capillaries. It also reduces platelet aggregation and lowers plasma fibrinogen levels, which contributes to decreased blood viscosity.[6]

Caption: Summary of the hemorheological effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and pharmacological activity of this compound.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Alkylation of Theobromine | ~25% | [5] |

| Pharmacokinetics (400 mg ER Tablet) | ||

| Cmax | 55-300 ng/mL | [7] |

| Tmax | 2-4 hours | [7] |

| Bioavailability | 10-30% | |

| Half-life (Parent Drug) | 0.4-0.8 hours | |

| Half-life (Metabolites) | 1.0-1.6 hours | [8] |

Table 1: Synthesis and Pharmacokinetic Data

| Target | IC50 Value (µM) | Reference |

| PDE Inhibition | ||

| PDE1 | >100 | |

| PDE3 | 15.8 | [8] |

| PDE4A4 | >100 | |

| PDE4B2 | >100 | |

| PDE4C2 | >100 | |

| PDE4D3 | >100 | |

| PDE5 | 7.70 | [8] |

| Cytokine Inhibition | ||

| TNF-α (spontaneous, AM) | 91% inhibition @ 100 µM | |

| 98% inhibition @ 1000 µM |

Table 2: In Vitro Pharmacological Activity

Experimental Protocols

Synthesis of this compound from Theobromine

This protocol is adapted from the classical alkylation method.[5]

Materials:

-

Theobromine

-

Sodium Hydroxide (NaOH)

-

1-bromo-5-hexanone

-

Ethanol

-

Water

Procedure:

-

Prepare the sodium salt of theobromine by reacting it with a stoichiometric amount of NaOH in an aqueous solution.

-

In a reaction vessel, dissolve 39.7 g of theobromine-sodium in 100 ml of water.

-

In a separate container, dissolve 35.4 g of 1-bromo-5-hexanone in 200 ml of ethanol.

-

With vigorous stirring, gradually add the 1-bromo-5-hexanone solution to the theobromine-sodium solution at reflux temperature.

-

Maintain the reaction at reflux for 3 hours.

-

After the reaction is complete, cool the mixture and filter off any unreacted theobromine by suction.

-

Evaporate the filtrate to dryness.

-

Dissolve the resulting residue in water and perform a liquid-liquid extraction with chloroform.

-

Collect the organic (chloroform) layer and distill off the chloroform to obtain crude 1-(5'-oxohexyl)-3,7-dimethylxanthine (this compound).

-

Recrystallize the crude product from isopropanol to obtain purified this compound. The expected melting point is 102-103°C.

Protocol for Phosphodiesterase (PDE) Inhibition Assay

This is a general protocol for a fluorescence polarization (FP)-based assay that can be used to determine the IC50 of this compound against various PDE isoforms.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE3, PDE5)

-

Fluorescently labeled tracer (a high-affinity ligand for the specific PDE)

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Prepare serial dilutions of the this compound stock solution in assay buffer. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).

-

Enzyme and Tracer Preparation: Prepare a solution of the specific PDE enzyme and the corresponding fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Assay Reaction: Add 5 µL of the enzyme/tracer solution to each well of the compound plate. Mix gently.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Red Blood Cell (RBC) Deformability Assay

This protocol uses a Single-pore Erythrocyte Rigidometer (SER) to measure the effect of this compound on RBC deformability.

Materials:

-

Fresh venous human blood collected in heparinized tubes

-

Calcium Chloride (CaCl₂) solution

-

This compound solution (0.36 mmol/l)

-

Physiological buffer

-

Single-pore Erythrocyte Rigidometer (SER) with a single-pore membrane (e.g., 6 µm diameter)

Procedure:

-

Sample Preparation:

-

Prepare a suspension of washed RBCs in a physiological buffer.

-

Divide the RBC suspension into three aliquots:

-

Sample A (Control): RBCs in buffer.

-

Sample B (Stressed): Add CaCl₂ solution to induce membrane rigidity.

-

Sample C (Treated): Add CaCl₂ solution as in Sample B, then incubate with 0.36 mmol/l this compound.

-

-

-

Measurement with SER:

-

Introduce each sample into the SER.

-

Apply a constant driving pressure (e.g., 100 Pa) to force the RBCs through the single-pore membrane.

-

The instrument will optoelectronically measure the passage time for each individual cell.

-

-

Data Analysis:

-

For each sample, calculate the Medium Passage Time (MPT) and its standard deviation.

-

Compare the MPT of the this compound-treated sample (C) to the stressed sample (B) and the control sample (A) to quantify the improvement in RBC deformability. A significant reduction in MPT for Sample C compared to Sample B indicates a positive effect of this compound.

-

References

- 1. US3422107A - Certain oxoalkyldimethylxanthines and a process for the preparation thereof - Google Patents [patents.google.com]

- 2. [20 years this compound: a part of recent angiology history] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hoechst AG | Federal Trade Commission [ftc.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound for vascular health: a brief review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. US5532003A - this compound therapy - Google Patents [patents.google.com]

Pentoxifylline: A Technical Guide to its Attenuation of TNF-alpha Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor necrosis factor-alpha (TNF-alpha), a potent pro-inflammatory cytokine, is a critical mediator in a multitude of disease states. Its dysregulation is implicated in conditions ranging from sepsis and autoimmune disorders to neurodegenerative diseases. Pentoxifylline (PTX), a methylxanthine derivative, has demonstrated significant efficacy in reducing TNF-alpha production. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory effects on TNF-alpha synthesis. It details the core signaling pathways modulated by the drug, presents quantitative data from key studies in a structured format, and outlines the experimental protocols utilized to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in TNF-alpha-mediated pathologies.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary mechanism for reducing TNF-alpha production lies in its ability to act as a competitive non-selective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation.[1][2] This elevation in cAMP levels is the linchpin of this compound's anti-inflammatory effects, initiating a cascade of downstream signaling events that ultimately suppress TNF-alpha gene transcription and protein synthesis.[2][3][4]

Modulation of Key Signaling Pathways

The increase in intracellular cAMP triggered by this compound influences several critical signaling pathways involved in the inflammatory response and TNF-alpha production.

Protein Kinase A (PKA) Activation

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[1][2] Activated PKA can then phosphorylate various downstream targets, contributing to the inhibition of pro-inflammatory signaling.

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway

A crucial target of this compound's action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression, including TNF-alpha.[5][6] this compound has been shown to inhibit the activation of NF-κB.[6][7] The proposed mechanism involves PKA-mediated inhibition of the ubiquitination and subsequent degradation of IκB, the inhibitory protein of NF-κB.[2] By preventing IκB degradation, NF-κB (a heterodimer typically composed of p50 and p65 subunits) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, including TNF-alpha.[2][8] Some studies suggest this anti-NF-κB activity may also be mediated through a Protein Kinase C (PKC) dependent mechanism.[8]

Quantitative Data on TNF-alpha Inhibition

The inhibitory effect of this compound on TNF-alpha production has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Studies

| Cell Type | Stimulus | This compound Concentration | TNF-alpha Inhibition | Reference |

| Murine Adherent Peritoneal Exudate Cells | Endotoxin (B1171834) (1 µg/ml) | 100 µg/ml | Significant Inhibition | [9] |

| Murine Adherent Peritoneal Exudate Cells | Endotoxin (1 µg/ml) | 1000 µg/ml | Significant Inhibition | [9] |

| Human Mononuclear Phagocytes | Lipopolysaccharide (LPS) | 1 x 10⁻⁵ M | > 50% | [3][4] |

| Human Peripheral Blood Monocytes (PBM) | LPS | 0.1 mM | 43% | [10] |

| Human Peripheral Blood Monocytes (PBM) | LPS | 1 mM | 100% | [10] |

| Human Alveolar Macrophages (AM) from Sarcoidosis Patients | Spontaneous | 0.1 mM | 91% | [10][11] |

| Human Alveolar Macrophages (AM) from Sarcoidosis Patients | Spontaneous | 1 mM | 98% | [10][11] |

| Macrophage Cell Line | Mycobacterial Lipoarabinomannan | ~0.05 mg/ml (IC50) | ~50% | [12] |

| Rat Vascular Smooth Muscle Cells | TNF-alpha (5 ng/ml) | 0.1 - 1 mg/ml | Dose-dependent decrease | [8][13] |

| CaSki Cervical Cancer Cells | TNF-α (10 ng/mL) + TGF-β1 (10 ng/mL) | 1 mM | Significant reduction in mesenchymal markers | [14][15] |

Table 2: In Vivo Studies

| Animal Model / Human Study | Condition | This compound Dosage | Outcome on TNF-alpha | Reference |

| Mice | Endotoxin-induced shock | 0.01 to 30 mg/kg | Significant reduction in serum TNF-alpha | [9] |

| Rats | Normothermic liver ischemia-reperfusion | 50 mg/kg (intravenous) | Significantly decreased serum TNF-alpha and liver TNF-alpha mRNA | [16] |

| Rats | Endotoxin-induced sepsis | 6.25 - 100 mg/kg (intravenous) | Dose-dependent reduction in intestinal TNF-alpha | [6] |

| Rats | Transient retinal ischemia | 20 mg initial dose, then 6 mg/kg/h infusion | Significantly reduced TNF-alpha production and mRNA expression | [7] |

| Rats | HCl-induced lung injury | Not specified | Significantly lower TNF-alpha in bronchoalveolar lavage fluid | [17] |

| Hemodialysis Patients | Chronic inflammation | 400 mg/day (oral) | Significant decrease in serum TNF-alpha | [18][19] |

| AIDS Patients | HIV-associated inflammation | 800 mg thrice daily for 8 weeks | Median 40% decrease in LPS-induced TNF-alpha production by PBMC | [20] |

| Leprosy Patients with Erythema Nodosum Leprosum | Leprosy reaction | 1200 mg daily | Dramatic reduction in serum TNF-alpha | [21] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the effect of this compound on TNF-alpha production.

In Vitro Inhibition of TNF-alpha in Monocytes/Macrophages

This protocol is a composite based on methodologies described in studies investigating LPS-induced TNF-alpha production.[3][9][10]

Objective: To determine the in vitro efficacy of this compound in inhibiting TNF-alpha production by monocytes or macrophages stimulated with a pro-inflammatory agent.

Materials:

-

Cell source: Human peripheral blood mononuclear cells (PBMCs), murine peritoneal exudate cells, or a macrophage cell line.

-

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and antibiotics.

-

Stimulating agent: Lipopolysaccharide (LPS) from E. coli.

-

This compound solution.

-

TNF-alpha ELISA kit.

-

RNA extraction kit and reagents for RT-PCR or Northern blotting.

Procedure:

-

Cell Isolation and Culture: Isolate monocytes/macrophages from the source and culture them in appropriate medium. For PBMCs, an adherence step is often used to enrich for monocytes.

-

Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 45 minutes).

-

Induction of TNF-alpha: Add LPS to the cell cultures to stimulate TNF-alpha production.

-

Incubation: Incubate the cells for a period sufficient to allow for TNF-alpha protein secretion (e.g., 4-24 hours) or mRNA expression (e.g., 2-6 hours).

-

Sample Collection:

-

For protein analysis: Collect the cell culture supernatant.

-

For mRNA analysis: Lyse the cells and extract total RNA.

-

-

TNF-alpha Measurement:

-

ELISA: Quantify the concentration of TNF-alpha in the culture supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Northern Blot or RT-PCR: Analyze the expression of TNF-alpha mRNA in the cell lysates.

-

In Vivo Assessment in a Rodent Model of Endotoxemia

This protocol is a generalized representation based on studies inducing systemic inflammation in rodents.[6][9]

Objective: To evaluate the in vivo effect of this compound on serum TNF-alpha levels following an endotoxin challenge.

Materials:

-

Rodents (e.g., Wistar rats or C57BL/6 mice).

-

Lipopolysaccharide (LPS) solution for injection.

-

This compound solution for injection.

-

Anesthetic agent.

-

Blood collection supplies.

-

TNF-alpha ELISA kit.

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory environment.

-

Grouping: Randomly assign animals to control and treatment groups.

-

This compound Administration: Administer this compound to the treatment group via a specified route (e.g., intravenous, intraperitoneal) at a predetermined time before the LPS challenge. The control group receives a vehicle control.

-

LPS Challenge: Induce endotoxemia by injecting LPS into all animals.

-

Blood Sampling: At a time point corresponding to the peak of TNF-alpha production (typically 1-2 hours post-LPS), collect blood samples from the animals.

-

Serum Preparation: Process the blood samples to obtain serum.

-

TNF-alpha Quantification: Measure the concentration of TNF-alpha in the serum samples using an ELISA kit.

Conclusion

This compound effectively reduces TNF-alpha production at both the mRNA and protein levels.[3][9] Its mechanism of action is primarily centered on the inhibition of phosphodiesterases, leading to increased intracellular cAMP.[1] This, in turn, activates PKA and inhibits the NF-κB signaling pathway, a critical regulator of TNF-alpha gene transcription.[2] The quantitative data from a range of in vitro and in vivo studies consistently demonstrate a significant and dose-dependent inhibitory effect. The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of this compound and related compounds as therapeutic agents for TNF-alpha-driven inflammatory diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Cellular and molecular regulation of tumor necrosis factor-alpha production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits endotoxin-induced NF-kappa B activation and associated production of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound decreases up-regulated nuclear factor kappa B activation and cytokine production in the rat retina following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition by this compound of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]